N-Boc-4-methoxy-D-homophenylalanine
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Overview
Description
N-Boc-4-methoxy-D-homophenylalanine, also known as ®-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid, is a compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-methoxy-D-homophenylalanine typically involves the following steps:
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Protection of the Amine Group: : The starting material, 4-methoxy-D-homophenylalanine, undergoes protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature .
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-methoxy-D-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The methoxy group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the amine group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: 4-methoxy-D-homophenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
N-Boc-4-methoxy-D-homophenylalanine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-4-methoxy-D-homophenylalanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Boc-4-methoxy-D-homophenylalanine can be compared with other similar compounds, such as:
N-Boc-4-methoxy-L-homophenylalanine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity.
N-Boc-4-methoxy-D-phenylalanine: A similar compound lacking the homophenylalanine structure, which may result in different chemical reactivity and applications.
N-Boc-4-methoxy-L-phenylalanine: The L-isomer of the phenylalanine derivative, which also has distinct properties and uses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
(2R)-4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)10-7-11-5-8-12(21-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWBPYBMEMCURC-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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